4-Hydroxy-3-(prop-2-enoylamino)benzoic acid
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Overview
Description
4-Hydroxy-3-(prop-2-enoylamino)benzoic acid is a chemical compound used in various scientific research fields. It possesses diverse applications, ranging from medicinal chemistry to material science. This compound is characterized by its unique structure, which includes a hydroxy group, a prop-2-enoylamino group, and a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(prop-2-enoylamino)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with prop-2-enoylamine under specific conditions. The reaction is usually carried out in the presence of a base catalyst and an appropriate solvent. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also considered in industrial production to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(prop-2-enoylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The prop-2-enoylamino group can be reduced to form saturated amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include quinones, saturated amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydroxy-3-(prop-2-enoylamino)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of high-performance materials and polymers
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(prop-2-enoylamino)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Hydroxy-3-(prop-2-enoylamino)benzoic acid include:
- 4-Hydroxybenzoic acid
- 3-Hydroxybenzoic acid
- 2-Hydroxybenzoic acid (salicylic acid)
- 4-Aminobenzoic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-hydroxy-3-(prop-2-enoylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-9(13)11-7-5-6(10(14)15)3-4-8(7)12/h2-5,12H,1H2,(H,11,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDCQSUXRQXMEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=CC(=C1)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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